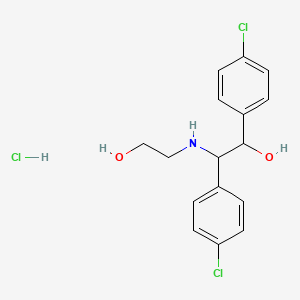
1,2'-Iminodiethanol, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2’-Iminodiethanol, hydrochloride, also known as diethanolamine hydrochloride, is an organic compound with the chemical formula (HOCH2CH2)2NH · HCl. It is a derivative of diethanolamine, which is a secondary amine and a diol. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
1,2’-Iminodiethanol, hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of diethanolamine with hydrochloric acid. The reaction conditions typically include the use of an aqueous solution of hydrochloric acid and diethanolamine, followed by crystallization to obtain the hydrochloride salt . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
1,2’-Iminodiethanol, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halides and other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like sodium chloride.
Wissenschaftliche Forschungsanwendungen
1,2’-Iminodiethanol, hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the preparation of buffers and other biological reagents.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of detergents, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1,2’-Iminodiethanol, hydrochloride involves its ability to act as a weak base and a nucleophile. It can interact with various molecular targets, including electrophiles and acids, to form stable complexes. The pathways involved in its action include nucleophilic substitution and acid-base reactions .
Vergleich Mit ähnlichen Verbindungen
1,2’-Iminodiethanol, hydrochloride can be compared with other similar compounds such as:
Diethanolamine: Similar in structure but lacks the hydrochloride group.
Triethanolamine: Contains an additional ethanolamine group.
Eigenschaften
CAS-Nummer |
5411-95-0 |
|---|---|
Molekularformel |
C16H18Cl3NO2 |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
1,2-bis(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C16H17Cl2NO2.ClH/c17-13-5-1-11(2-6-13)15(19-9-10-20)16(21)12-3-7-14(18)8-4-12;/h1-8,15-16,19-21H,9-10H2;1H |
InChI-Schlüssel |
NLBXNCRNVJLWJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)NCCO)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


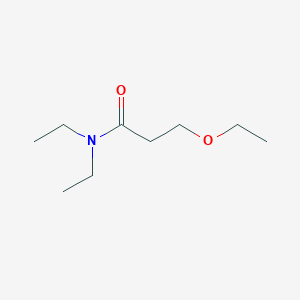
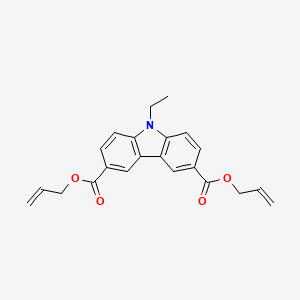
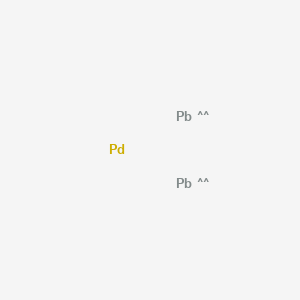
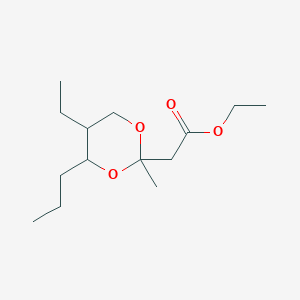
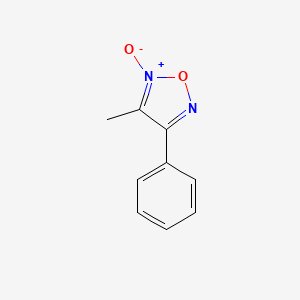
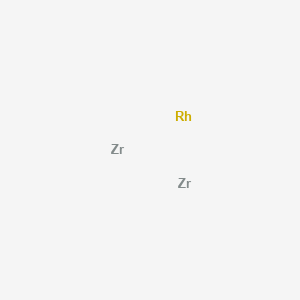
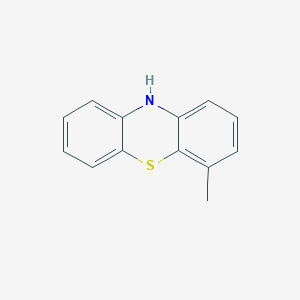
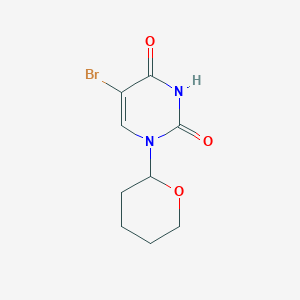
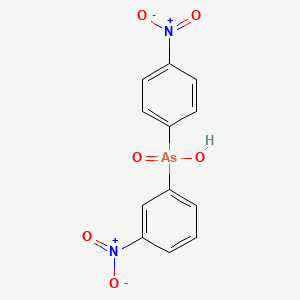
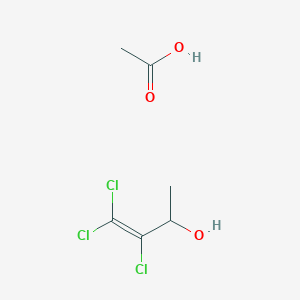


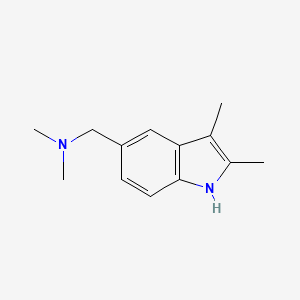
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
